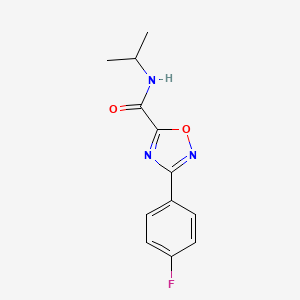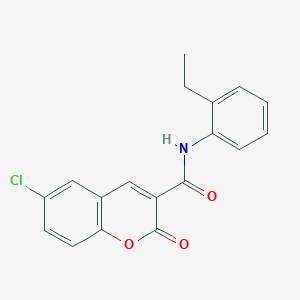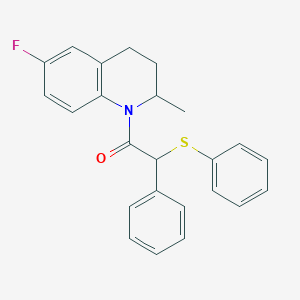![molecular formula C18H24N2O3 B5298965 2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate](/img/structure/B5298965.png)
2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylprop-2-enoyl group, an aminoethyl linkage, and a cyclohexylcarbamate moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of (E)-3-phenylprop-2-enoyl chloride: This intermediate can be synthesized by reacting cinnamic acid with thionyl chloride under reflux conditions.
Formation of the amide linkage: The (E)-3-phenylprop-2-enoyl chloride is then reacted with 2-aminoethanol to form 2-[[(E)-3-phenylprop-2-enoyl]amino]ethanol.
Carbamoylation: The final step involves the reaction of 2-[[(E)-3-phenylprop-2-enoyl]amino]ethanol with cyclohexyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated reaction systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives, such as 2-[[(E)-3-phenylpropyl]amino]ethyl N-cyclohexylcarbamate.
Substitution: The aminoethyl and carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amines.
Scientific Research Applications
2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The phenylprop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The aminoethyl and carbamate groups can enhance binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
{[(2E)-3-Phenylprop-2-enoyl]amino}acetic acid: Similar structure but lacks the cyclohexylcarbamate moiety.
(E)-1-Piperidino-3-(2-hydroxyphenyl)-2-propen-1-one: Contains a similar phenylprop-2-enoyl group but has different substituents.
Uniqueness
2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate is unique due to the presence of the cyclohexylcarbamate group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and allows for unique applications in various fields.
Properties
IUPAC Name |
2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(12-11-15-7-3-1-4-8-15)19-13-14-23-18(22)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,19,21)(H,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZWPVYBMXMKKD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)OCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoate](/img/structure/B5298890.png)
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5298895.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide](/img/structure/B5298912.png)

![(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid](/img/structure/B5298933.png)
![(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B5298934.png)


![Ethyl 1-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5298945.png)
![(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B5298947.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)
![(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one](/img/structure/B5298968.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)
